molecular formula C14H20O3S B7584745 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane

2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane

Cat. No.: B7584745
M. Wt: 268.37 g/mol
InChI Key: IAEKPDGVGUZUGR-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane, also known as DMSO2, is a sulfoxide compound that has gained significant attention in scientific research due to its unique properties. DMSO2 is a derivative of dimethyl sulfoxide (DMSO) and is commonly used as a solvent in organic chemistry.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is not fully understood. However, it is believed that this compound acts as a radical scavenger and reduces oxidative stress. This compound may also modulate the activity of enzymes involved in the metabolism of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to protect against oxidative damage in various cell types. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane has several advantages for lab experiments. This compound is a polar aprotic solvent that can dissolve a wide range of compounds. This compound is also relatively non-toxic and has low volatility. However, this compound can react with some compounds and may interfere with some assays. This compound is also relatively expensive compared to other solvents.

Future Directions

There are several future directions for the study of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane. One area of interest is the development of new methods for the synthesis of this compound. Another area of interest is the study of the mechanism of action of this compound. The potential use of this compound as a therapeutic agent for various diseases is also an area of interest. Finally, the development of new applications for this compound in various scientific fields is an area of future research.

Synthesis Methods

2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane can be synthesized by the oxidation of DMSO using oxidizing agents such as hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction can be carried out at room temperature and atmospheric pressure. The yield of this compound is dependent on the oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane has been extensively studied in various scientific fields due to its unique properties. In biochemistry, this compound is used as a co-solvent for the solubilization of hydrophobic compounds. This compound is also used as a cryoprotectant for the preservation of biological samples. In organic chemistry, this compound is used as a reagent for the oxidation of alcohols and sulfides. This compound is also used as a solvent for the synthesis of organic compounds.

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)sulfonylmethyl]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3S/c1-11-6-7-14(12(2)9-11)18(15,16)10-13-5-3-4-8-17-13/h6-7,9,13H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEKPDGVGUZUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC2CCCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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